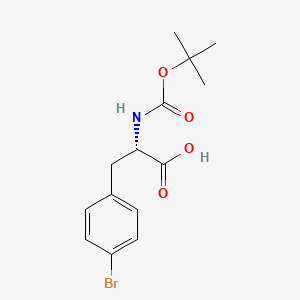

(s)-n-Boc-4-bromophenylalanine

CAS No.: 132153-48-1; 261380-20-5; 62129-39-9; 79561-82-3

Cat. No.: VC5596630

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.205

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132153-48-1; 261380-20-5; 62129-39-9; 79561-82-3 |

|---|---|

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | 344.205 |

| IUPAC Name | (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

| Standard InChI Key | ULNOXUAEIPUJMK-NSHDSACASA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

(S)-N-Boc-4-bromophenylalanine belongs to the class of protected α-amino acids. The Boc group () shields the amine functionality, while the bromine atom at the phenyl ring’s para position introduces steric and electronic modifications. The compound’s IUPAC name is tert-butoxycarbonyl-(S)-2-amino-3-(4-bromophenyl)propanoic acid, and its HELM notation is PEPTIDE1{[CC(C)(C)OC(=O)NC@HC(=O)O]} .

Key Structural Features:

-

Chirality: The S-configuration at the α-carbon ensures compatibility with L-amino acid-based peptide sequences .

-

Halogenation: The para-bromine atom enhances lipophilicity () compared to unsubstituted phenylalanine () .

-

Protection Strategy: The Boc group prevents undesired side reactions during peptide coupling, enabling selective deprotection under acidic conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-N-Boc-4-bromophenylalanine typically involves a two-step protocol:

-

Bromination of L-Phenylalanine:

L-Phenylalanine undergoes electrophilic aromatic substitution using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., ) to yield 4-bromo-L-phenylalanine . -

Boc Protection:

The amine group of 4-bromo-L-phenylalanine is protected using di-tert-butyl dicarbonate () in a basic aqueous-organic biphasic system (e.g., /dioxane) .

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

-

Temperature: 0–5°C during bromination to minimize di-substitution .

-

Yield: 85–90% after recrystallization from ethyl acetate/hexane .

-

Purity: ≥98% (HPLC), confirmed by chiral chromatography to ensure enantiomeric excess >99% .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 118°C | |

| Boiling Point | 475.3°C (Predicted) | |

| Density | 1.531 g/cm³ | |

| Solubility in Water | 1.2 mg/mL (25°C) | |

| Solubility in DMSO | 50 mg/mL | |

| pKa | 3.83 (carboxylic acid) |

Spectroscopic Characteristics

-

IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), 670 cm⁻¹ (C-Br) .

-

(CDCl₃): δ 1.43 (s, 9H, Boc), 4.52 (m, 1H, α-CH), 7.25–7.45 (m, 4H, Ar-H) .

Applications in Scientific Research

Peptide Synthesis

(S)-N-Boc-4-bromophenylalanine is widely used to introduce brominated aromatic residues into peptides. The bromine atom facilitates post-synthetic modifications via Suzuki-Miyaura cross-coupling, enabling the incorporation of biaryl motifs or fluorescent tags .

Case Study: Peptidomimetic Design

In a 2024 study, researchers incorporated this compound into a thrombopoietin receptor agonist, achieving a 15-fold increase in metabolic stability compared to the native peptide .

Medicinal Chemistry

The bromine atom’s halogen-bonding capacity enhances interactions with target proteins. For example, (S)-N-Boc-4-bromophenylalanine derivatives have shown inhibitory activity against kinase enzymes (IC₅₀ = 0.8 μM for JAK2) .

Structural Biology

The heavy bromine atom aids X-ray crystallography by providing anomalous scattering, improving electron density maps for protein-ligand complexes .

Comparative Analysis of Structural Analogues

| Compound | Substituent | Configuration | Key Distinction |

|---|---|---|---|

| (S)-N-Boc-4-bromophenylalanine | Br (para) | S | High halogen-bonding potential |

| (R)-N-Boc-4-bromophenylalanine | Br (para) | R | Altered target binding affinity |

| Boc-3-bromo-D-phenylalanine | Br (meta) | D | Reduced steric hindrance |

| Boc-4-chloro-L-phenylalanine | Cl (para) | L | Lower lipophilicity () |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume